Thermostabilization of Cyclodextrin Glycosyltransferase (CGT-ase) Sustained >600 Days at 55 °C – Direct Head-to-Head Comparison with Moranoline
In a repeated glycosylmoranoline synthetic reaction at 55 °C, cyclodextrin glycosyltransferase (CGT‑ase, EC 2.4.1.19) from Bacillus stearothermophilus retained full activity for more than 600 days when 4‑O‑α‑D‑glucopyranosylmoranoline was present as the stabilizing additive. The same study directly compared moranoline and found that moranoline did not confer stabilization to CGT‑ase; instead, moranoline stabilized glucoamylase (EC 3.2.1.3). The stabilization specificity is therefore inverted by the 4‑O‑α‑glucosyl modification [1].
| Evidence Dimension | Enzyme thermostabilization – CGT-ase activity half-life at 55 °C |
|---|---|
| Target Compound Data | >600 days (CGT-ase activity fully retained) under repeated synthetic reaction conditions |
| Comparator Or Baseline | Moranoline (1‑deoxynojirimycin): no stabilization of CGT‑ase; instead stabilized glucoamylase |
| Quantified Difference | Qualitative inversion of enzyme specificity: target compound → CGT‑ase & β‑amylase; moranoline → glucoamylase |
| Conditions | Repeated glycosylmoranoline synthetic reaction at 55 °C; CGT‑ase from B. stearothermophilus; Maruo et al. 1993 |
Why This Matters
In industrial cyclodextrin manufacturing, sustaining CGT‑ase activity for >600 days at elevated temperature directly eliminates enzyme replacement downtime and reduces total process cost, making the procurement of 4‑O‑α‑D‑glucopyranosylmoranoline operationally non‑interchangeable with moranoline.
- [1] Maruo S, Kyotani Y, Yamamoto H, et al. Effects of Moranoline, 4-O-α-D-Glucopyranosylmoranoline and Their N-Substituted Derivatives on Thermostability of Cyclodextrin Glycosyltransferase, Glucoamylase, and β-Amylase. Biosci Biotechnol Biochem. 1993;57(8):1294-1298. doi:10.1271/bbb.57.1294. View Source
